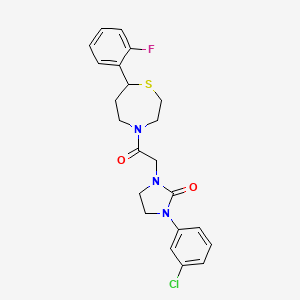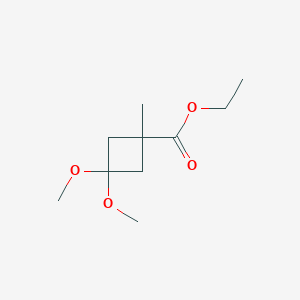
Ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate: is an organic compound with the molecular formula C10H18O4. It is a cyclobutane derivative, characterized by the presence of ethyl, dimethoxy, and methyl groups attached to the cyclobutane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate typically involves the reaction of 3,3-dimethoxy-1-methylcyclobutanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product meets stringent quality standards.
化学反应分析
Types of Reactions: Ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: Formation of 3,3-dimethoxy-1-methylcyclobutanone.
Reduction: Formation of 3,3-dimethoxy-1-methylcyclobutanol.
Substitution: Formation of various substituted cyclobutane derivatives.
科学研究应用
Ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. Additionally, its unique structure allows it to interact with specific receptors or enzymes, modulating their activity and influencing cellular processes.
相似化合物的比较
Ethyl 3,3-dimethoxycyclobutane-1-carboxylate: Lacks the methyl group on the cyclobutane ring.
Methyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate: Has a methyl ester group instead of an ethyl ester group.
3,3-Dimethoxy-1-methylcyclobutane-1-carboxylic acid: The ester group is replaced with a carboxylic acid group.
Uniqueness: this compound is unique due to the combination of its ethyl ester, dimethoxy, and methyl groups, which confer specific chemical and physical properties. These properties make it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-14-8(11)9(2)6-10(7-9,12-3)13-4/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGRSSLMFIBWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)(OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
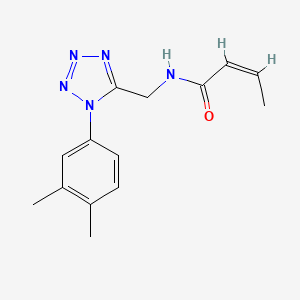
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]benzenesulfonamide](/img/structure/B2776018.png)
![3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2776020.png)
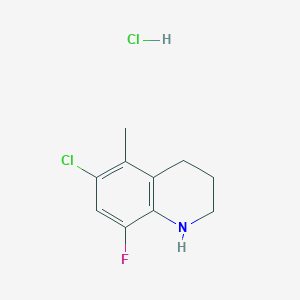
![2-(2-fluorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2776024.png)
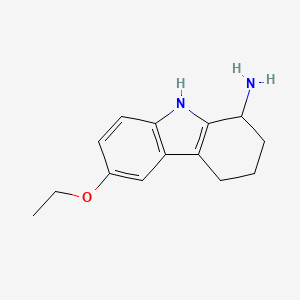
![3-(2-chloro-4-fluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2776027.png)

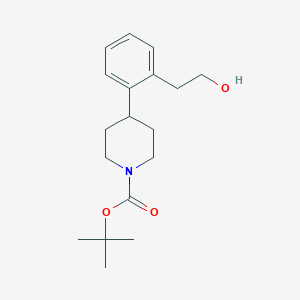
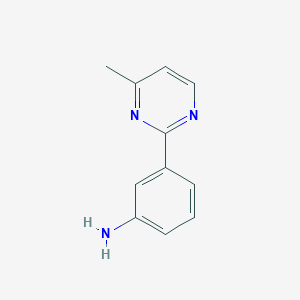
![methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate](/img/structure/B2776036.png)
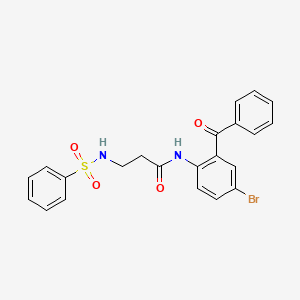
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4'-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B2776038.png)
